molecular formula C26H26N2O B10913333 1-(4-Methoxybenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole CAS No. 1006340-66-4

1-(4-Methoxybenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole

Cat. No.: B10913333
CAS No.: 1006340-66-4
M. Wt: 382.5 g/mol
InChI Key: HXGHKGRNSUWSFU-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methoxybenzyl group, a methyl group, and two methylphenyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl chloride with 4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert specific functional groups to their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the methoxybenzyl group is attached. Common reagents for these reactions include halogens and nucleophiles like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

1-(4-Methoxybenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methoxybenzyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity

Properties

CAS No.

1006340-66-4

Molecular Formula

C26H26N2O

Molecular Weight

382.5 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-methyl-3,5-bis(3-methylphenyl)pyrazole

InChI

InChI=1S/C26H26N2O/c1-18-7-5-9-22(15-18)25-20(3)26(23-10-6-8-19(2)16-23)28(27-25)17-21-11-13-24(29-4)14-12-21/h5-16H,17H2,1-4H3

InChI Key

HXGHKGRNSUWSFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NN2CC3=CC=C(C=C3)OC)C4=CC=CC(=C4)C)C

Origin of Product

United States

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